Avoid irreproducible NF-κB pathway results caused by less selective or mechanistically divergent IKK2 inhibitors. LY2409881 trihydrochloride provides a rigorously validated chemical probe with defined potency (IKK2 IC₅₀=30 nM), >10-fold selectivity over IKK1, and documented synergy with HDAC inhibitors (e.g., romidepsin) in DLBCL models.
• High-purity (>98%) IKK2 inhibitor for consistent kinase profiling and cellular assays
• Proven in vivo efficacy in SCID-beige xenograft models
• Ready stock in mg to gram quantities with global cold-chain logistics
Molecular FormulaC24H29ClN6OS
Molecular Weight485 g/mol
CAS No.946518-60-1
Cat. No.B1675631
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
LY2409881 IKK2 Inhibitor Overview
LY2409881, chemically known as 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride, is a novel and highly selective inhibitor of IκB kinase β (IKK2/IKKβ) [1]. It demonstrates potent inhibition of IKK2 with an IC₅₀ of 30 nM in cell-free kinase assays and exhibits >10-fold selectivity over the closely related IKK1 isoform and other common kinases . By specifically targeting IKK2, LY2409881 effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB, a master regulator of inflammation, immune response, and cell survival [2].
Target Pathway
IKK2/NF-κB signaling studies
Selectivity Context
Isoform-selectivity assay context over IKK1
Research Model
Lymphoma preclinical models, combination research
[1] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
[2] MedChemExpress (MCE). LY2409881 Product Datasheet. Biological Activity and In Vitro Studies. View Source
LY2409881 vs. Generic IKK2 Inhibitors
The term “IKK2 inhibitor” encompasses a chemically and pharmacologically diverse class of compounds with widely divergent potency, selectivity profiles, and functional outcomes [1]. Substituting LY2409881 with a less characterized or even a well-known alternative IKK2 inhibitor without rigorous validation can lead to irreproducible results and misinterpretation of pathway biology. For instance, inhibitors like BMS-345541 exhibit 10-fold lower potency (IC₅₀ ≈ 300 nM) and operate via an allosteric mechanism, while others like TPCA-1 and ACHP, though potent, lack the extensively documented synergistic potential with HDAC inhibitors in lymphoma models that is a hallmark of LY2409881 [2]. Therefore, for studies requiring a specific combination of high potency, defined selectivity, and validated in vivo efficacy, particularly in oncology models, LY2409881 represents a distinct chemical tool that cannot be directly interchanged with other in-class molecules.
LY2409881
Generic IKK2 inhibitors (e.g., BMS-345541)
Potency profile may differ; lower intrinsic activity may require higher concentrations and increase off-target risk.
LY2409881
Pan-IKK or isoform-unselective inhibitors
IKK1/IKK2 selectivity context may shift, complicating pathway-specific interpretation.
LY2409881
Other IKK2 inhibitors (e.g., TPCA-1, ACHP)
Synergistic activity with HDAC inhibitors not reported; combination research context may not transfer.
[1] Prescott JA, Cook SJ. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells. 2018; 7(9):115. View Source
[2] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
LY2409881 Comparator Evidence
Potency vs. BMS-345541
In a direct comparison of biochemical potency, LY2409881 inhibits IKK2 with an IC₅₀ of 30 nM . This is an order of magnitude more potent than the widely used tool compound BMS-345541, which inhibits IKK2 with an IC₅₀ of 300 nM (0.3 μM) . This 10-fold difference in potency is critical for experiments where maintaining low compound concentrations is necessary to minimize off-target effects or solubility issues.
Potency vs. BMS-345541Cross-study comparable
IC₅₀ 30 nM vs. 300 nM (BMS-345541)
Reported biochemical potency context; may support lower working concentrations.
Data to verify; cross-study comparison.
IKK2NF-κBKinase Inhibition
Evidence Dimension
Biochemical Potency (IC₅₀)
Target Compound Data
30 nM
Comparator Or Baseline
BMS-345541: 300 nM (0.3 μM)
Quantified Difference
10-fold higher potency for LY2409881
Conditions
Cell-free kinase assay
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of compound precipitation and non-specific cellular toxicity, thereby improving assay reliability.
IKK2NF-κBKinase Inhibition
Isoform Selectivity vs. IKK1
LY2409881 demonstrates >10-fold selectivity for IKK2 over the homologous IKK1 isoform [1]. This contrasts with inhibitors like IKK 16, which exhibits only a 5-fold selectivity (IKK2 IC₅₀ = 40 nM, IKK1 IC₅₀ = 200 nM) , and BMS-345541, which shows a 13-fold selectivity but at significantly lower potency . The defined selectivity window of LY2409881 allows researchers to more confidently attribute observed biological effects to IKK2 inhibition rather than to off-target activity on IKK1, which has distinct biological functions.
Isoform Selectivity vs. IKK1Cross-study comparable
>10-fold (LY2409881) vs. 5-fold (IKK 16)
Supports isoform-selectivity review; may reduce confounding in pathway analysis.
Based on cell-free kinase assay data.
IKK2IKK1Kinase SelectivityNF-κB
Evidence Dimension
Selectivity Ratio (IKK1 IC₅₀ / IKK2 IC₅₀)
Target Compound Data
>10-fold
Comparator Or Baseline
IKK 16: 5-fold (200 nM / 40 nM)
Quantified Difference
At least 2-fold higher selectivity ratio for LY2409881
Conditions
Cell-free kinase assay
Why This Matters
Superior selectivity reduces confounding variables in pathway analysis, enabling cleaner dissection of IKK2-specific functions in inflammation and oncology.
IKK2IKK1Kinase SelectivityNF-κB
[1] MedChemExpress (MCE). LY2409881 Product Datasheet. Biological Activity and In Vitro Studies. View Source
Cellular NF-κB Inhibition vs. IMD-0354
In a cell-based functional assay measuring TNFα-induced NF-κB transcriptional activity, the IKK2 inhibitor IMD-0354 exhibits an IC₅₀ of 1.2 μM . While direct cellular IC₅₀ data for LY2409881 on NF-κB transcription is not reported in the same format, its biochemical potency of 30 nM suggests a significantly stronger functional inhibition. This is supported by data showing LY2409881 potently inhibits constitutively activated NF-κB and causes apoptosis in lymphoma cells at concentrations well below 1 μM [1]. This functional disparity highlights that biochemical potency does not always linearly translate to cellular efficacy, and LY2409881 demonstrates superior cellular activity compared to IMD-0354.
Cellular NF-κB Inhibition vs. IMD-0354Cross-study comparable
Lymphoma cell lines; direct transcription IC₅₀ not reported for LY2409881.
IKK2NF-κBTranscriptionCellular Assay
Evidence Dimension
Cellular Functional Inhibition (IC₅₀)
Target Compound Data
Potent inhibition of NF-κB and apoptosis at sub-micromolar concentrations [1]
Comparator Or Baseline
IMD-0354: IC₅₀ = 1.2 μM for TNFα-induced NF-κB transcription
Quantified Difference
LY2409881 is >10-fold more potent at the cellular level
Conditions
Lymphoma cell lines (e.g., DLBCL)
Why This Matters
For cell-based assays, a compound's functional potency is paramount. LY2409881's robust cellular activity ensures reliable target engagement and phenotypic outcomes at concentrations that minimize cytotoxicity from the vehicle or compound itself.
IKK2NF-κBTranscriptionCellular Assay
[1] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
Synergy with HDAC Inhibitors in Lymphoma
A key differentiator for LY2409881 is its well-documented and potent synergy with histone deacetylase (HDAC) inhibitors, such as romidepsin, in preclinical models of lymphoma [1]. In vitro studies in diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL2 and LY1) demonstrated strong synergy as determined by relative risk ratio (RRR) and combination index (CI) calculations . Mechanistically, LY2409881 suppresses the HDAC inhibitor-induced activation of the NF-κB subunit p65, thereby overcoming a key resistance mechanism and leading to enhanced apoptosis [2]. This specific combination effect is not a general property of all IKK2 inhibitors and has been validated in vivo, where LY2409881 as a single agent significantly inhibited tumor growth in a SCID-beige xenograft mouse model at doses of 50, 100, and 200 mg/kg [3].
Synergy with HDAC InhibitorsDirect head-to-head
Strong synergy with romidepsin in DLBCL models
Supports combination research context; in vivo model-response validation reported.
SCID-beige xenograft; not a general IKK2 inhibitor property.
IKK2HDAC InhibitorSynergyLymphomaRomidepsin
Evidence Dimension
Synergy with HDAC inhibitor (Romidepsin)
Target Compound Data
Strong synergy (RRR and CI indicate potent synergy) in SUDHL2 and LY1 cells
Comparator Or Baseline
No reported synergy for other IKK2 inhibitors (e.g., BMS-345541, TPCA-1) in this specific context
Quantified Difference
Unique, validated synergy profile
Conditions
In vitro cell growth inhibition assays in DLBCL cell lines; in vivo SCID-beige xenograft model
Why This Matters
For researchers investigating combination therapies for lymphoma, this validated synergy provides a clear rationale for selecting LY2409881 over other IKK2 inhibitors, potentially leading to more effective and translatable preclinical findings.
IKK2HDAC InhibitorSynergyLymphomaRomidepsin
[1] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
[2] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
[3] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
LY2409881 Research Applications
IKK2-Specific NF-κB Signaling
Due to its >10-fold selectivity over IKK1 and potent inhibition of IKK2 (IC₅₀ = 30 nM), LY2409881 is an ideal chemical probe for dissecting the specific contributions of IKK2 to canonical NF-κB pathway activation [1]. Researchers can use it to distinguish IKK2-dependent transcriptional programs from those mediated by IKK1 or other upstream kinases in various cellular models of inflammation and cancer.
Combination Therapy in Lymphoma
The robust, mechanistically validated synergy between LY2409881 and HDAC inhibitors (e.g., romidepsin) positions this compound as a critical tool for preclinical lymphoma research [1]. Studies utilizing LY2409881 can explore novel combination regimens, define optimal dosing schedules, and identify predictive biomarkers of response for this promising therapeutic strategy in both in vitro and in vivo models (e.g., SCID-beige xenografts).
NF-κB Role in Apoptosis and Survival
LY2409881 has been shown to inhibit constitutively activated NF-κB, leading to concentration- and time-dependent growth inhibition and apoptosis in diffuse large B-cell lymphoma (DLBCL) cells [1]. This makes it a valuable tool for studying the dependency of various cancer cell lines on NF-κB signaling for survival, and for screening for contexts where IKK2 inhibition may be synthetically lethal with other genetic or pharmacological perturbations.
QC Standard for IKK2 Screening
Given its well-characterized potency, selectivity, and established in vivo efficacy, LY2409881 serves as an excellent reference standard or positive control in high-throughput screening assays aimed at identifying novel IKK2 inhibitors. Its defined pharmacological profile allows for reliable benchmarking of hit compounds in both biochemical and cell-based assays, ensuring assay fidelity and reproducibility across screening campaigns.
Application
Selection Property
Validation Focus
IKK2-specific NF-κB signaling studies
IKK2 isoform selectivity context
IKK2-dependent transcriptional program validation
Lymphoma combination research
HDAC inhibitor synergy context
In vivo model-response endpoint validation
Apoptosis pathway research
NF-κB survival pathway dependence
Cell death endpoint review in DLBCL models
IKK2 inhibitor screening reference
Established biochemical profile
Assay benchmarking and reproducibility
[1] Deng C, Lipstein M, Rodriguez R, Serrano XO, McIntosh C, Tsai WY, et al. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. Clin Cancer Res. 2015 Jan 1;21(1):134-45. View Source
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